LU AA33810

Übersicht

Beschreibung

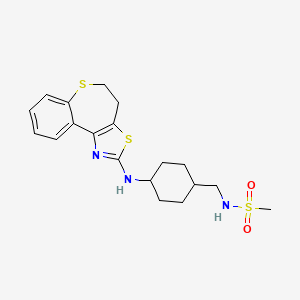

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid ist eine von Lundbeck entwickelte Verbindung, die als potenter und hochspezifischer Antagonist für den Neuropeptid-Y-Rezeptor Y5 wirkt. Sie hat einen Ki-Wert von 1,5 Nanomolar und zeigt eine etwa 3300-fache Selektivität gegenüber den verwandten Y1-, Y2- und Y4-Rezeptoren . Diese Verbindung hat in Tierstudien vielversprechende Ergebnisse gezeigt und anorektische, antidepressive und anxiolytische Wirkungen hervorgerufen .

Wissenschaftliche Forschungsanwendungen

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Forschungswerkzeug verwendet, um den Neuropeptid-Y-Rezeptor Y5 und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid entfaltet seine Wirkung, indem es selektiv an den Neuropeptid-Y-Rezeptor Y5 bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulation des Fressverhaltens, der Angst und der Depression beteiligt. Durch Blockierung des Rezeptors reduziert N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid die Aktivität von Neuropeptid Y, was zu einer Verringerung der Nahrungsaufnahme sowie zu anxiolytischen und antidepressiven Wirkungen führt . Der Wirkmechanismus der Verbindung umfasst die Hemmung der MAPK/ERK- und PI3K-Signalwege, die mit ihren antidepressiven Wirkungen assoziiert sind .

Wirkmechanismus

LU AA33810, also known as N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide, is a potent and highly selective antagonist for the Neuropeptide Y receptor Y5 . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

The primary target of this compound is the Neuropeptide Y receptor Y5 (NPY5R) . This receptor is part of the neuropeptide Y system, which plays a significant role in various physiological functions, including energy homeostasis, feeding behavior, and mood regulation .

Mode of Action

This compound acts as a potent and highly selective antagonist for the NPY5R . This means it binds to the NPY5R and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

Studies suggest that theMAPK/ERK and PI3K signaling pathways could be involved in the antidepressant-like effect of this compound . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is known that this compound can penetrate the brain, which is crucial for its antidepressant-like effects .

Result of Action

This compound has been found to exert antidepressant-like effects in animal models . It has been observed to reverse depressive-like behavioral changes and prevent degeneration of astrocytes in the medial prefrontal cortex (mPFC) . Moreover, the antidepressant-like effect of this compound was connected with the influence on brain-derived neurotrophic factor (BDNF) protein expression .

Biochemische Analyse

Biochemical Properties

LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test

Metabolic Pathways

This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways

Vorbereitungsmethoden

Die Syntheseroute für N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid umfasst folgende Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexylmethylamin.

Reaktionsbedingungen: Das Schlüsselzwischenprodukt wird dann unter basischen Bedingungen mit Methansulfonylchlorid umgesetzt, um das Endprodukt N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid zu erhalten.

Industrielle Produktion: Die industrielle Produktion von N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid folgt ähnlichen Syntheserouten, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit üblichen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Vergleich Mit ähnlichen Verbindungen

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid ist aufgrund seiner hohen Selektivität für den Neuropeptid-Y-Rezeptor Y5 einzigartig. Zu ähnlichen Verbindungen gehören:

BIBP 3226: Ein nicht-selektiver Neuropeptid-Y-Rezeptor-Antagonist.

GR231118: Ein selektiver Neuropeptid-Y-Rezeptor Y1-Antagonist.

SR 120819A: Ein selektiver Neuropeptid-Y-Rezeptor Y2-Antagonist.

N-[(trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methansulfonamid zeichnet sich durch seine hohe Selektivität und Potenz für den Neuropeptid-Y-Rezeptor Y5 aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBTSAJZMIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028445 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304008-29-5 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

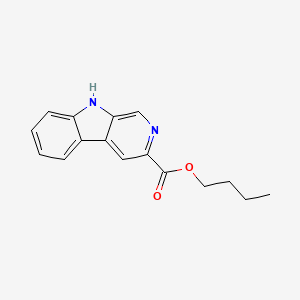

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)